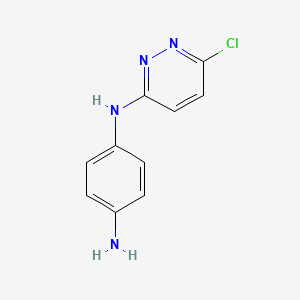

N1-(6-Chloropyridazin-3-yl)benzene-1,4-diamine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

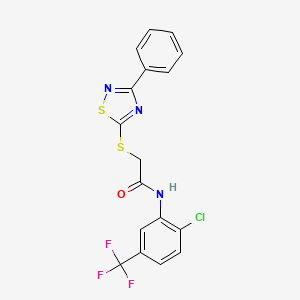

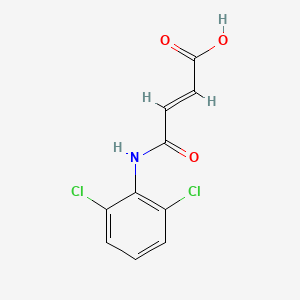

“N-(6-Chloropyridazin-3-yl)benzene-1,4-diamine” is a useful research chemical . It has a molecular weight of 220.66 and a molecular formula of C10H9ClN4 . The IUPAC name for this compound is 4-N-(6-chloropyridazin-3-yl)benzene-1,4-diamine .

Synthesis Analysis

While specific synthesis methods for “N-(6-chloropyridazin-3-yl)benzene-1,4-diamine” were not found in the search results, related compounds have been synthesized through condensation reactions . For example, a cobalt complex of 4-amino-N-(6-chloropyridazin-3-yl)benzene sulfonamide was synthesized through the condensation of 2-(6-chloropyridazin-3-yl)hydrazine and pyridine-2-acetaldehyde .Molecular Structure Analysis

The molecular structure of “N-(6-chloropyridazin-3-yl)benzene-1,4-diamine” includes a benzene ring substituted with two amine groups and a 6-chloropyridazin-3-yl group . The compound’s InChI key is CQCFVSQYNMLSKH-UHFFFAOYSA-N . A cobalt complex of a related compound was found to crystallize in the monoclinic space group P21/n .Physical and Chemical Properties Analysis

“N-(6-chloropyridazin-3-yl)benzene-1,4-diamine” has a boiling point of 469.8±35.0 ℃ at 760 mmHg and a density of 1.4±0.1 g/cm^3 . It appears as a solid and has a complexity of 194 .Scientific Research Applications

Synthesis and Characterization

N-(6-chloropyridazin-3-yl)benzene-1,4-diamine and its derivatives are extensively studied in the field of chemistry for their synthesis and structural characterization. For example, a compound closely related to N-(6-chloropyridazin-3-yl)benzene-1,4-diamine was synthesized via a nucleophilic aromatic substitution reaction, and its structure was characterized using various techniques like NMR, TLC-MS, HPLC, GC-MS, and elemental analysis (Zinad et al., 2018). Similarly, another derivative underwent characterization by 1H-NMR, 13C-NMR, MS HPLC, IR, and UV-VIS, along with confirmation by single-crystal X-ray diffraction (El-Gokha et al., 2019).

Application in Material Science

Derivatives of N-(6-chloropyridazin-3-yl)benzene-1,4-diamine have been utilized in creating materials with specific properties. A novel unsymmetrical diamine monomer containing a triaryl imidazole pendant group was synthesized and used with commercial dianhydrides to create polyimides with excellent solubility and thermal stability, which were fairly stable up to temperatures above 300 and 450°C, depending on the dianhydride monomer used (Ghaemy & Alizadeh, 2009).

Chemical Analysis and Spectroscopy

Compounds related to N-(6-chloropyridazin-3-yl)benzene-1,4-diamine have been the subject of extensive spectroscopic study to understand their structure and properties. For instance, anyles of 4-benzoylpyridine, a related compound, were synthesized and elucidated spectroscopically, thermally, and structurally, using various methods like solid-state IR-spectroscopy, UV-spectroscopy, TGA, DSC, DTA, and ESI MS. The crystal structure was reported for the first time, and quantum chemical calculations were used to obtain the electronic structure, vibrational data, and electronic spectra (Kolev et al., 2009).

Properties

IUPAC Name |

4-N-(6-chloropyridazin-3-yl)benzene-1,4-diamine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9ClN4/c11-9-5-6-10(15-14-9)13-8-3-1-7(12)2-4-8/h1-6H,12H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CQCFVSQYNMLSKH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)NC2=NN=C(C=C2)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.66 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(3-Methoxy-1-methylpyrazol-4-yl)methyl]but-2-ynamide](/img/structure/B2437491.png)

![3-(1H-pyrrol-1-yl)-N-(4-(pyrrolidin-1-yl)benzyl)thieno[2,3-b]pyridine-2-carboxamide](/img/structure/B2437493.png)

![N-(pyrazolo[1,5-a]pyridin-3-ylmethyl)cyclohex-3-enecarboxamide](/img/structure/B2437494.png)

![1-[2-(2-methylpiperidin-1-yl)-2-oxoethyl]-3-(2-methylpropyl)thieno[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2437503.png)

![2-(benzo[d]isoxazol-3-yl)-N-(1-((tetrahydro-2H-pyran-4-yl)methyl)-1H-pyrazol-4-yl)acetamide](/img/structure/B2437505.png)